molecular formula C10H15NO3S B14840907 2-Tert-butyl-3-hydroxybenzenesulfonamide

2-Tert-butyl-3-hydroxybenzenesulfonamide

Cat. No.: B14840907
M. Wt: 229.30 g/mol
InChI Key: BKMNMOBNSDSCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-3-hydroxybenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S and a molecular weight of 229.30 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-hydroxybenzenesulfonamide typically involves the reaction of 2-tert-butylphenol with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia or an amine to form the sulfonamide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzene derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

2-Tert-butyl-3-hydroxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein interactions. The hydroxy group can participate in hydrogen bonding and redox reactions, while the tert-butyl group provides steric hindrance and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-hydroxybenzenesulfonamide is unique due to the combination of its functional groups, which provide distinct reactivity and interactions. The presence of the hydroxy group allows for additional chemical transformations, while the sulfonamide group offers potential biological activity and metal coordination properties .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

2-tert-butyl-3-hydroxybenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)9-7(12)5-4-6-8(9)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14)

InChI Key

BKMNMOBNSDSCAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.